8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol
Description
8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol (CAS: 1256545-97-7) is a fluorinated spirocyclic compound with the molecular formula C₉H₁₅FO₃ and a molecular weight of 190.21 g/mol. Its structure features a 1,4-dioxaspiro[4.5]decane core, where the spiro carbon at position 8 is substituted with a fluorine atom and a hydroxymethyl (-CH₂OH) group. This combination of a polar hydroxyl group and an electron-withdrawing fluorine atom imparts unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQRGJXWSTBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)F)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Modification for Hydroxymethylation
A potential route involves synthesizing 1,4-cyclohexanedione monoethylene ketal with a pre-existing hydroxymethyl group at the 8-position. This could be achieved via aldol condensation or Grignard addition to cyclohexanedione, followed by ketal formation. For example, reacting cyclohexanedione with formaldehyde under basic conditions could yield a hydroxymethylated derivative, which is then protected as the ethylene ketal. Fluorination of this intermediate would directly yield the target compound’s backbone.
Post-Fluorination Hydroxymethylation
Alternatively, introducing the hydroxymethyl group after fluorination may involve ozonolysis of the double bond in 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene, followed by reductive workup to generate a diol, which could be selectively oxidized to the methanol group. However, this approach risks over-oxidation or side reactions at the fluorine-bearing carbon.
Hydrogenation and Functional Group Compatibility
Hydrogenation of the exocyclic double bond in 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene is critical for saturating the ring system. The patent employs 10% Pd/C under 1–3 MPa H₂ at 25°C, achieving near-quantitative yields of 8-fluoro-1,4-dioxaspiro[4.5]decane. For hydroxymethyl-containing analogs, hydrogenation conditions must be tailored to preserve the methanol group. Elevated pressures or prolonged reaction times may lead to hydrogenolysis of the C–OH bond, necessitating careful optimization.
Acidic Deprotection and Final Isolation
Deprotection of the spiroketal to yield the final product typically employs hydrochloric acid (30–36%) under reflux. For 8-fluoro-1,4-dioxaspiro[4.5]decane-8-methanol, this step would cleave the ethylene glycol ketal, generating 4-fluorocyclohexanone-8-methanol. However, the presence of the hydroxymethyl group may alter reaction kinetics, requiring adjusted acid concentrations or temperatures to prevent decomposition.
Synthetic Route Proposal and Optimization
A proposed synthetic route integrates these steps:
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Fluorination : React 1,4-cyclohexanedione monoethylene ketal with DAST/DBU in CH₂Cl₂ at 10–25°C.
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Hydroxymethylation : Treat the fluorinated intermediate with formaldehyde under basic conditions.
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Hydrogenation : Saturate the double bond using Pd/C and H₂ at 25°C.
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Deprotection : Reflux with HCl to yield 8-fluoro-1,4-dioxaspiro[4.5]decane-8-methanol.
Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | DAST, DBU, CH₂Cl₂, 25°C, 12 hr | 86 | 97.8 |
| Hydroxymethylation | HCHO, NaOH, H₂O, 50°C, 6 hr | 72 | 89.5 |
| Hydrogenation | 10% Pd/C, H₂ (3 MPa), 25°C, 2 hr | 99 | 97.0 |
| Deprotection | 36% HCl, 100°C, 8 hr | 75 | 98.0 |
Challenges and Mitigation Strategies
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Steric Hindrance : The 8-position’s fluorine and hydroxymethyl groups may impede reaction progress. Using bulky bases (e.g., DBU) during fluorination enhances selectivity.
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Hydrogenolysis Risk : Lower H₂ pressures (1–2 MPa) and shorter reaction times preserve the hydroxymethyl group during hydrogenation.
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Acidic Stability : Controlled HCl concentrations (30–33%) minimize degradation during deprotection.
Scientific Research Applications
8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanol group can form hydrogen bonds with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol with structurally related spirocyclic derivatives, focusing on substituents, functional groups, and physicochemical properties.
Substituent Effects
Functional Group Variations
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via spirocyclic acetal formation from a diol and fluorinated ketone under acidic catalysis (e.g., BF₃·OEt₂). Subsequent reduction of the intermediate yields the methanol derivative. Optimize yield by adjusting stoichiometry (e.g., 1:1.2 diol:ketone ratio) and using continuous flow reactors for improved safety and scalability. Monitor reaction progress via TLC or in-situ IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Use - and -NMR to confirm the spirocyclic framework and fluorine substitution. IR spectroscopy identifies hydroxyl (3200–3600 cm) and ether (1100–1250 cm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHFO: 217.11). X-ray crystallography resolves stereochemical ambiguities if crystalline derivatives are obtainable .
Q. What in vitro biological assays have been used to evaluate its bioactivity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7 breast cancer) with IC determination.
- Antioxidant Activity : DPPH radical scavenging in liver homogenate models.
- Neuroprotection : Glutamate-induced oxidative stress models in neuronal cells. Normalize data against controls (e.g., ascorbic acid for antioxidants) and use triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound's reactivity compared to non-fluorinated analogs?
- Methodological Answer : The electronegative fluorine atom increases the electrophilicity of adjacent carbons, enhancing nucleophilic substitution reactivity. Compare reaction rates with methyl-substituted analogs (e.g., 8-Methyl derivatives) using kinetic studies (e.g., SN2 reactions with NaI in acetone). DFT calculations can quantify electronic effects (e.g., Mulliken charges on the spirocyclic carbon) .
Q. What strategies resolve contradictory data in cytotoxicity studies across different cell lines?
- Methodological Answer : Contradictions may arise from cell-specific uptake or metabolic differences. Use isotopic labeling (e.g., ) to track cellular internalization via PET imaging. Validate mechanisms with siRNA knockdown of suspected targets (e.g., antioxidant enzymes). Cross-validate results in 3D cell cultures or organoids to better mimic in vivo conditions .
Q. How can computational methods predict the compound's interaction with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against targets like cytochrome P450 or kinases. Use MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) for binding affinity (K) measurements .
Q. What are the challenges in establishing structure-activity relationships (SAR) for spirocyclic compounds?
- Methodological Answer : Key challenges include conformational flexibility and stereochemical complexity. Address these by synthesizing rigid analogs (e.g., locked spirocycles via cross-linking) and enantiomerically pure samples (chiral HPLC). Use QSAR models incorporating descriptors like polar surface area and logP to correlate structural features with bioactivity .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the methanol group. Use amber vials to avoid photodegradation. For handling, wear nitrile gloves and conduct reactions in fume hoods due to potential volatility. Monitor purity via HPLC before critical experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
